Product packaging for App-chminaca(Cat. No.:CAS No. 1185887-14-2)

App-chminaca

Cat. No.: B605541
CAS No.: 1185887-14-2
M. Wt: 404.5 g/mol
InChI Key: DMHWDSGURMXMGE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APP-CHMINACA, also known as PX-3, is a synthetic cannabinoid receptor agonist belonging to the indazole carboxamide class. It was originally developed for potential therapeutic applications and is now a significant subject of forensic and clinical research due to its presence in illicit substances . This compound is a potent agonist of the CB1 receptor, which is the primary molecular target responsible for the psychoactive effects of cannabinoids in the central nervous system . A primary research application of this compound is in metabolism and toxicology studies. Recent in vitro and in vivo research indicates that its main metabolic pathway involves hydrolysis of the distal amide group, with subsequent hydroxylation of the cyclohexylmethyl moiety. These metabolites are considered key markers for reliably detecting the intake of this compound in biological samples such as blood and urine, which is crucial for clinical and forensic investigations . Researchers utilize this compound as a reference standard to develop and validate analytical methods for identifying novel psychoactive substances (NPS) and to study the structure-activity relationships of synthetic cannabinoids . This product is intended for research purposes only and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N4O2 B605541 App-chminaca CAS No. 1185887-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHWDSGURMXMGE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009998
Record name APP-CHMINACA
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URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185887-14-2
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APP-CHMINACA
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APP-CHMINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APP-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Stereochemical Considerations of App Chminaca

Reported Synthetic Pathways and Methodologies

The synthesis of APP-CHMINACA, chemically known as N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, typically involves a multi-step process starting from a core indazole structure. nih.govcaymanchem.com The general approach begins with methyl 1H-indazole-3-carboxylate. nih.gov

A common synthetic route involves the following key steps:

N-Alkylation: The indazole core is N-alkylated with a cyclohexylmethyl group. This is often achieved by reacting methyl 1H-indazole-3-carboxylate with (bromomethyl)cyclohexane (B57075) in the presence of a base like potassium tert-butoxide. ecddrepository.org An alternative, more regioselective method utilizes indazole-3-carboxylic acid as the starting material, which can be directly alkylated at the N1-position. diva-portal.org

Ester Hydrolysis: The methyl ester of the N-alkylated indazole is hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide. nih.gov

Amide Coupling: The resulting carboxylic acid is then coupled with the appropriate amine, in this case, (S)-2-amino-3-phenylpropanamide (L-phenylalaninamide). This step often employs coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as triethylamine (B128534) (TEA). diva-portal.org

One study optimized the synthesis of the related compound AB-CHMINACA by using two equivalents of potassium tert-butoxide and heating the reaction to reflux for 18 hours, which could be adapted for this compound synthesis. frontiersin.orgnih.gov The initial synthesis of this compound was reported in a 2009 patent by Pfizer, where it was developed as a potential analgesic. nih.govresearchgate.netwikipedia.org

Table 1: General Synthetic Route for this compound

Step Starting Material Reagents and Conditions Intermediate/Product
1 Methyl 1H-indazole-3-carboxylate (Bromomethyl)cyclohexane, Base (e.g., NaH, K-tert-butoxide), DMF Methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate
2 Methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate Base (e.g., NaOH), Solvent (e.g., MeOH, THF) 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid
3 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid L-phenylalaninamide, Coupling Agent (e.g., TBTU), Base (e.g., TEA), Solvent (e.g., ACN) This compound

Enantiomeric Purity and Enantiospecific Synthesis in Indazole Carboxamide Analogues

This compound possesses a chiral center at the alpha-carbon of the phenylalaninamide moiety, leading to the existence of two enantiomers: (S) and (R). core.ac.ukdrugsandalcohol.ie The biological activity of these enantiomers can differ significantly. For many indazole carboxamide synthetic cannabinoids, the (S)-enantiomer is substantially more potent at the CB1 receptor than the (R)-enantiomer. nih.govnih.govnih.gov In the case of this compound, the (S)-enantiomer was found to be 134 times more potent in activating the CB1 receptor than the (R)-enantiomer. nih.gov

The enantiospecific synthesis of these compounds is therefore crucial for understanding their pharmacology. Typically, the desired stereochemistry is introduced by using an enantiomerically pure amino acid derivative as a starting material. nih.gov For the synthesis of (S)-APP-CHMINACA, L-phenylalaninamide is used. nih.gov The original Pfizer patent specifically included the (S)-enantiomer. nih.govresearchgate.net

The enantiomeric purity of the final product is a critical parameter. It has been noted that illicitly synthesized batches may not be enantiomerically pure. nih.gov Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate and quantify the enantiomers. nih.govnih.govresearchgate.net Studies have shown that the (S)-enantiomer is predominant in seized samples, though small amounts of the (R)-enantiomer can be present. nih.govresearchgate.net For instance, one analysis of (S)-APP-CHMINACA found approximately less than 2% of the (R)-enantiomer. nih.gov The presence of even small amounts of the less active enantiomer is important to consider in forensic and pharmacological evaluations.

Characterization of Synthetic Intermediates and Related Impurities

The characterization of synthetic intermediates and impurities is essential for ensuring the identity and purity of the final product. Common analytical techniques used for this purpose include nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS). frontiersin.orgnih.gov

Synthetic Intermediates: The primary intermediates in the synthesis of this compound are the N-alkylated indazole ester and the subsequent carboxylic acid.

Methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate: This intermediate is formed after the N-alkylation step. Its formation can be monitored by techniques like LC-MS to ensure the reaction has gone to completion.

1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid: This is the product of the ester hydrolysis. Complete conversion is necessary before proceeding to the amide coupling step.

Related Impurities: Several types of impurities can arise during the synthesis of this compound and related indazole carboxamides.

Regioisomers: A common impurity is the 2-alkyl-2H-indazole regioisomer, where the cyclohexylmethyl group is attached to the N2 position of the indazole ring instead of the N1 position. diva-portal.orgdrugsandalcohol.ie These isomers have the same molecular weight and similar mass spectra, making them difficult to distinguish without chromatographic separation or detailed spectroscopic analysis. drugsandalcohol.ie

Overalkylation Products: Overalkylation can occur, potentially at the amide nitrogen, though this is less common. core.ac.uk

Starting Material Impurities: The enantiomeric purity of the starting amino acid derivative is critical. If the L-phenylalaninamide is not enantiopure, the final product will be a mixture of (S) and (R) enantiomers. researchgate.net

By-products from Synthesis: Other synthetic cannabinoids with related structures, such as AB-CHMINACA, could potentially be present as manufacturing impurities. ecddrepository.org

The metabolic profile of this compound has also been studied, identifying metabolites formed through hydrolysis of the amide group and hydroxylation of the cyclohexylmethyl moiety. nih.govresearchgate.netresearchgate.netnih.gov While these are not synthetic impurities, understanding their structure is important for forensic analysis.

Table 2: Compound Names Mentioned

Abbreviation/Code Name Full Chemical Name
This compound N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-CHMINACA N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-FUBINACA N-(2S)-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-CHMINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indazole-3-carboxamide
AMB-FUBINACA Methyl (2S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate
5F-MDMB-PINACA (5F-ADB) Methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate
PX-3 Another name for this compound
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Pharmacological Characterization of App Chminaca: Molecular and Cellular Mechanisms

Cannabinoid Receptor (CB1 and CB2) Binding Affinities

APP-CHMINACA demonstrates potent binding to both CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) integral to the endocannabinoid system. kcl.ac.uk The CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in immune system tissues. wvu.edu The binding affinity of a compound for a receptor is typically expressed by the Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.

Research has reported varying binding affinities for this compound, which may be attributable to different experimental methodologies or the specific stereoisomers tested. Several studies have indicated that this compound is a high-affinity ligand for both receptors, with a notable potency. For instance, some analyses have determined Ki values of 9.81 nM for the CB1 receptor and 4.39 nM for the CB2 receptor, suggesting a slight selectivity for the CB2 receptor. researchgate.netnih.govnih.gov Other reported data show a Ki value of 47.6 nM for the CB1 receptor. wikipedia.org When specifically examining the (S)-enantiomer, binding affinities were found to be 251 nM at the CB1 receptor and 8.09 nM at the CB2 receptor, indicating a 31-fold selectivity for the CB2 receptor in that particular study. wvu.edu

Binding Affinities (Ki) of this compound at Cannabinoid Receptors

Compound/EnantiomerCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Source
This compound (racemic or unspecified)9.814.39 researchgate.net, nih.gov, nih.gov
This compound (racemic or unspecified)47.6Not Reported wikipedia.org
(S)-APP-CHMINACA2518.09 wvu.edu
(R)-APP-CHMINACA33,700 (33.7 µM)190 wvu.edu

Agonistic Properties and Functional Efficacy in Receptor Activation Assays (e.g., cAMP Accumulation)

This compound functions as a potent full agonist at both CB1 and CB2 receptors. researchgate.netnih.gov As agonists, they activate the receptor, initiating a cellular response. Cannabinoid receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This mechanism is a hallmark of CB1/CB2 receptor activation.

Functional efficacy is often measured using receptor activation assays, such as the [³⁵S]GTPγS binding assay, which quantifies G-protein activation following agonist binding. nih.gov In such assays, this compound has demonstrated robust agonistic activity. The potency of an agonist is commonly expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Studies have shown that the (S)-enantiomer of this compound is a highly potent agonist at both receptors, with EC₅₀ values in the low nanomolar range. nih.gov For example, in a [³⁵S]GTPγS binding assay, (S)-APP-CHMINACA displayed an EC₅₀ value of 1.48 x 10⁻⁹ M for the CB1 receptor and 1.54 x 10⁻⁹ M for the CB2 receptor. nih.gov

Stereospecificity of Receptor Interactions: (S)- and (R)-Enantiomer Potency

The pharmacological activity of this compound is highly dependent on its stereochemistry, a common feature among synthetic cannabinoids with a chiral center derived from an amino acid moiety. nih.govresearchgate.net The compound possesses a chiral carbon, leading to two distinct enantiomers: (S)-APP-CHMINACA and (R)-APP-CHMINACA. wvu.edu

Research consistently shows that the (S)-enantiomer is substantially more potent than the (R)-enantiomer at both cannabinoid receptors. researchgate.netnih.govwvu.edu The difference in potency is particularly pronounced at the CB1 receptor. One study reported that the (S)-enantiomer's activity at the CB1 receptor was significantly greater, with an S/R EC₅₀ ratio of 0.0074. researchgate.netnih.gov Another functional assay found that the (S)-enantiomer could activate the CB1 receptor at a concentration 134 times lower than that required for the (R)-enantiomer. nih.gov

Binding affinity data also underscore this stereospecificity. The Ki value for (S)-APP-CHMINACA at the CB1 receptor was 251 nM, whereas the (R)-enantiomer had a much weaker affinity with a Ki of 33,700 nM (33.7 µM). wvu.edu A similar, though less dramatic, difference was observed at the CB2 receptor, with Ki values of 8.09 nM for the (S)-enantiomer and 190 nM for the (R)-enantiomer. wvu.edu

Stereospecific Activity of this compound Enantiomers

ParameterEnantiomerCB1 ReceptorCB2 ReceptorSource
Binding Affinity (Ki)(S)251 nM8.09 nM wvu.edu
(R)33,700 nM190 nM
Functional Potency (EC₅₀)(S)1.48 x 10⁻⁹ M1.54 x 10⁻⁹ M nih.gov
(R)1.98 x 10⁻⁷ M1.08 x 10⁻⁸ M

Comparative Pharmacological Profiles with Precedent Cannabinoid Receptor Agonists

The pharmacological profile of this compound can be contextualized by comparing it to other well-known synthetic cannabinoid receptor agonists. In general, indazole-based synthetic cannabinoids like this compound tend to exhibit higher potency than earlier classes, such as the naphthoylindoles (e.g., JWH-018). mdpi.com

When compared to its structural analog APP-FUBINACA, which differs by having a p-fluorobenzyl group instead of a cyclohexylmethyl group, this compound displays greater potency. nih.gov APP-FUBINACA showed Ki values of around 50 nM for both CB1 and CB2 receptors, whereas this compound's affinities are in the single-digit nanomolar range (Ki = 9.81 nM for CB1 and 4.39 nM for CB2), indicating the cyclohexylmethyl substitution enhances receptor binding. nih.gov

Compared to JWH-018, a first-generation synthetic cannabinoid, newer compounds from the CHMINACA family are substantially more potent. For instance, ADB-CHMINACA, a related compound, was found to be approximately 16 times more potent at the CB1 receptor and 3.1 times more potent at the CB2 receptor than JWH-018 in a receptor activation assay. drugsandalcohol.ie Similarly, the (S)-enantiomers of many indazole-3-carboxamides, including the structurally related AB-CHMINACA, have demonstrated higher efficacy at the CB1 receptor than JWH-018. nih.gov This suggests that this compound is part of a generation of synthetic cannabinoids with significantly amplified potency compared to their predecessors.

Comparative Binding Affinities (Ki) of Synthetic Cannabinoids

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Source
This compound 9.81 4.39 nih.gov
APP-FUBINACA~50~50 nih.gov
JWH-0189.002.94 fhnw.ch
MDMB-CHMINACA0.141.1 fhnw.ch
AB-CHMINACA0.780.45 researchgate.net

Table of Compound Names

AbbreviationFull Chemical Name
AB-CHMINACAN-[(1S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-FUBINACAN-[(1S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
ADB-CHMINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AMB-FUBINACAMethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate
This compoundN-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
APP-FUBINACAN-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
JWH-018Naphthalen-1-yl-(1-pentyl-1H-indol-3-yl)methanone
MDMB-CHMINACAMethyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
5F-MDMB-PINACAMethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
PX-3N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (Synonym for this compound)

In Vitro Metabolic Pathway Elucidation of App Chminaca

Methodologies for In Vitro Metabolism Studies

To investigate the metabolism of APP-CHMINACA without the complexities of in vivo systems, researchers primarily employ in vitro models. wada-ama.org The most common and well-established of these is the use of human liver microsomes (HLM) . frontiersin.orgspringermedizin.de HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. frontiersin.orgnih.gov

The process typically involves incubating this compound with a suspension of HLM in a buffered solution. nih.govnih.gov This mixture also contains a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to ensure the continuous activity of CYP enzymes. researchgate.net After a set incubation period at 37°C, the reaction is stopped, and the resulting mixture is analyzed. nih.gov

Advanced analytical techniques are then used to separate and identify the parent compound and its metabolites. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for this purpose, allowing for the accurate mass measurement and fragmentation analysis necessary to elucidate the structures of the metabolites. nih.govresearchgate.net

Identification and Structural Characterization of Phase I Metabolites

In vitro studies with human liver microsomes have revealed that this compound is extensively metabolized through two primary metabolic routes. nih.govresearchgate.net The predominant biotransformations are the hydrolysis of the terminal amide group and various hydroxylation reactions on the cyclohexylmethyl (CHM) moiety. nih.govresearchgate.net

Amide Hydrolysis Products

A major metabolic pathway for this compound involves the hydrolysis of the distal amide group, leading to the formation of a carboxylic acid metabolite. nih.govresearchgate.net This initial hydrolysis product can then undergo further biotransformations. Research has identified numerous metabolites that are products of this initial amide hydrolysis, followed by other modifications. nih.gov In one study, nine of the twelve identified metabolites were products of amide hydrolysis. nih.gov The most abundant of these was the metabolite formed by amide hydrolysis with no further changes (M1). nih.gov

Hydroxylation Metabolites on the Cyclohexylmethyl Moiety

The second major site of metabolic attack is the cyclohexylmethyl (CHM) group. nih.govresearchgate.net Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at various positions on this ring. Studies have identified mono-, di-, and even tri-hydroxylated metabolites of this compound. nih.govnih.gov These hydroxylations can occur on the parent compound itself or on the amide-hydrolyzed metabolite. nih.govresearchgate.net For instance, a prominent metabolite is formed through amide hydrolysis followed by monohydroxylation on the CHM ring. nih.gov Another significant metabolite results from dihydroxylation on the CHM group of the intact parent molecule. nih.gov

Other Detected Biotransformation Products

Beyond simple hydrolysis and hydroxylation, further oxidative transformations have been observed. The hydroxylated metabolites, particularly those on the cyclohexylmethyl ring, can be further oxidized to form ketone products. nih.govresearchgate.net For example, a metabolite has been identified resulting from amide hydrolysis followed by the formation of a ketone on the CHM moiety. nih.gov Combinations of these reactions lead to a diverse array of metabolites, such as di-hydroxylation and ketone formation on the CHM group. nih.gov

Quantitative Assessment of Metabolite Abundance in In Vitro Systems

Quantitative analysis of the metabolites formed in vitro provides insight into the major metabolic pathways. In studies using human liver microsomes, the most abundant metabolite detected was the product of distal amide hydrolysis with no subsequent modifications. nih.gov Following this in abundance was the metabolite that underwent both amide hydrolysis and monohydroxylation. nih.gov Among the metabolites that retained the intact amide group, the dihydroxylated product on the cyclohexylmethyl moiety was found in the greatest abundance. nih.gov These findings suggest that amide hydrolysis is a very efficient metabolic route for this compound. nih.gov

Cross-Species Metabolic Comparison (e.g., Human vs. Murine Liver Microsomes)

To assess the suitability of animal models for predicting human metabolism, comparative in vitro studies are often conducted. For this compound, its metabolism has been compared using both human and mouse liver microsomes. nih.govresearchgate.net These studies have revealed no significant differences in the metabolic pathways between the two species in the in vitro setting. researchgate.netnih.gov Both human and murine liver microsomes produced the same eight metabolic reactions, categorized into two main routes: distal amide hydrolysis followed by hydroxylation, and multiple hydroxylations of the parent compound. nih.govresearchgate.net This strong correlation suggests that the metabolic reactions observed in mice are representative of the Phase I biotransformation pathways of this compound in humans. researchgate.net

Table of Identified Metabolites and Biotransformations:

Metabolite ID (Example)Biotransformation Pathway
M1Distal amide hydrolysis
M2Distal amide hydrolysis and ketone formation on CHM
M3Mono-hydroxylation on CHM
M4Distal amide hydrolysis and mono-hydroxylation on CHM
M5Mono-hydroxylation and ketone formation on CHM
M6Di-hydroxylation on CHM
M7Di-hydroxylation and ketone formation on CHM
M8Tri-hydroxylation on CHM

Advanced Analytical Methodologies for App Chminaca and Its Metabolites

Chromatographic Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental to separating APP-CHMINACA and its metabolites from complex biological samples before their identification and quantification.

Liquid Chromatography (LC): Coupled with mass spectrometry (LC-MS), liquid chromatography is a primary tool for analyzing this compound. researchgate.netnih.govnih.govx-mol.net Ultra-high-performance liquid chromatography (UHPLC) is often employed to achieve rapid and efficient separations. nih.gov Studies have utilized reversed-phase columns, such as C18 columns, with mobile phases typically consisting of a mixture of an aqueous component (like formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.gov This technique is particularly well-suited for analyzing the parent compound and its various metabolites, including hydroxylated and hydrolyzed forms, directly from biological matrices like blood and urine. researchgate.netnih.govnih.govx-mol.net

Gas Chromatography (GC): Gas chromatography coupled with mass spectrometry (GC-MS) is another established method for the analysis of synthetic cannabinoids. swgdrug.orgresearchgate.net For this compound, this involves diluting the analyte in a suitable solvent like chloroform. swgdrug.org The sample is then vaporized and separated based on its volatility and interaction with the stationary phase of the GC column (e.g., an HP-5MS column). swgdrug.org GC-MS is effective for identifying the parent compound in seized materials; however, it may have limitations in analyzing thermolabile metabolites or closely related isomers without derivatization. researchgate.netunodc.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature Liquid Chromatography (LC) Gas Chromatography (GC)
Coupling Primarily with Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS). researchgate.netnih.gov Typically coupled with a Mass Spectrometry (GC-MS) detector. swgdrug.orgresearchgate.net
Sample State Analyte is in a liquid mobile phase. Analyte is vaporized into a gaseous state.
Analytes Suitable for a wide range of compounds, including non-volatile and thermolabile metabolites. researchgate.netnih.gov Best for volatile and thermally stable compounds; derivatization may be needed for polar metabolites. unodc.org
Typical Column C18 reversed-phase columns are common. researchgate.net HP-5MS or equivalent capillary columns are often used. swgdrug.org
Application Widely used for metabolite profiling in biological fluids like urine and blood. nih.govnih.govx-mol.net Commonly used for the analysis of seized herbal materials and pure compound identification. swgdrug.orgresearchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of this compound and its metabolites, prized for its high sensitivity and selectivity. scispace.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, are invaluable in the analysis of novel psychoactive substances like this compound. researchgate.netnih.govshimadzu.com They provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent drug and its metabolites. researchgate.netnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. shimadzu.com HRMS has been instrumental in identifying numerous this compound metabolites in in-vitro studies using human liver microsomes. researchgate.netresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is used for the structural confirmation and quantification of this compound. researchgate.netbohrium.com In this technique, the precursor ion (the parent molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netscispace.com This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the confidence of identification. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently developed for the targeted screening and confirmation of the compound in biological samples. researchgate.netnih.govnih.govx-mol.net

Elucidation of Product Ion Spectra

The interpretation of product ion spectra is key to identifying the structure of this compound and its biotransformation products. researchgate.netnih.gov The fragmentation pattern of this compound is characterized by specific cleavages of its chemical structure. For instance, the protonated molecule ([M+H]⁺ at m/z 405) undergoes fragmentation at different collision energies to produce characteristic product ions. researchgate.net

Key biotransformations identified through the analysis of product ion spectra include hydrolysis of the terminal amide group and hydroxylation at various positions on the cyclohexylmethyl (CHM) moiety. researchgate.netnih.gov The presence or shift of specific fragment ions in the mass spectra of metabolites, compared to the parent drug, allows researchers to pinpoint the site of metabolic modification. nih.govresearchgate.netnih.gov For example, a +16 Da shift in a fragment containing the CHM group would indicate hydroxylation on that part of the molecule. nih.gov Studies have successfully characterized numerous metabolites by meticulously evaluating their unique product ion spectra generated by HRMS. researchgate.netnih.govdntb.gov.ua

Accurate Mass and Chemical Formula Determination

Accurate mass measurement, a core feature of HRMS, is essential for assigning correct elemental compositions to the precursor and fragment ions of this compound and its metabolites. researchgate.netnih.govshimadzu.com This high degree of mass accuracy (typically within 1.5 ppm) allows for the reliable determination of the chemical formula of an unknown analyte, significantly reducing the number of potential candidates. shimadzu.com In the study of this compound's metabolism, accurate mass data has enabled the characterization of 12 different metabolites, including products of amide hydrolysis, hydroxylation, and ketone formation. researchgate.netnih.govdntb.gov.ua The combination of accurate mass measurement with the information from product ion spectra provides a powerful tool for the confident identification of metabolites in complex samples. researchgate.netnih.govdntb.gov.ua

Table 2: Key Mass Spectrometric Data for this compound

Parameter Value / Description Source(s)
Chemical Formula C₂₄H₂₈N₄O₂ unodc.orgcaymanchem.com
Formula Weight 404.5 g/mol caymanchem.com
Protonated Molecule [M+H]⁺ m/z 405 researchgate.net
Primary Fragmentation Route Cleavage of the amide bond and fragmentation of the cyclohexylmethyl group. researchgate.net
Common Metabolic Pathways Hydrolysis of the distal amide group, hydroxylation of the cyclohexylmethyl substituent. nih.govresearchgate.netnih.gov

Chiral Analytical Separations for Enantiomeric Composition Assessment

This compound possesses a stereocenter, meaning it exists as two enantiomers, (S) and (R). nih.gov The (S)-enantiomer is reported to be significantly more potent than the (R)-enantiomer. researchgate.net Therefore, differentiating between these enantiomers is critical for a complete toxicological assessment.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, is the primary method for separating and analyzing the enantiomers of synthetic cannabinoids like this compound. nih.govmmu.ac.uk Specific chiral columns, such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux® Amylose-1, Lux® i-Cellulose-5, and Chiralpak® series), have been successfully used to resolve the enantiomers of various indazole-3-carboxamide synthetic cannabinoids. nih.govmmu.ac.uk Analysis of seized materials has often shown that the more potent (S)-enantiomer is predominant. nih.gov The ability to perform chiral separations is essential for forensic laboratories to determine the specific enantiomeric composition of a sample, which can provide insights into the synthesis route and potential potency. mmu.ac.ukdrugsandalcohol.ie

Development and Application of Activity-Based Detection Assays in Research Matrices

While mass spectrometry detects the presence of a chemical structure, it does not provide information about the biological activity of that compound. Activity-based assays offer a complementary screening approach by detecting the ability of a substance to activate cannabinoid receptors (CB1 and CB2). researchgate.netacs.orgcapes.gov.br

These assays often use genetically engineered cell lines that produce a measurable signal, such as luminescence, upon receptor activation. researchgate.netacs.orgoup.com For example, a common method involves the functional complementation of a split NanoLuc luciferase enzyme, where receptor activation by an agonist leads to the reconstitution of the enzyme and the emission of light. researchgate.netacs.orgoup.com

Such reporter assays can screen for cannabinoid activity in research matrices and authentic urine samples without prior knowledge of the exact chemical structure present. researchgate.netacs.orgcapes.gov.br This is particularly useful for identifying new or unexpected synthetic cannabinoids and their active metabolites. researchgate.netacs.orgcore.ac.uk These methods can serve as a first-line screening tool to flag samples for further, more detailed analysis by mass spectrometry. researchgate.netacs.orgcapes.gov.br

Establishment of Analytical Reference Standards for Research and Forensic Applications

The accurate identification and quantification of this compound in forensic and research settings depend on the availability of high-purity, structurally confirmed analytical reference standards. swgdrug.orgcaymanchem.combertin-bioreagent.com These standards are crucial for method validation, instrument calibration, and as a positive control to confirm the identity of the compound in a sample by comparing analytical data (e.g., retention time and mass spectrum). swgdrug.orgunodc.org

Several chemical suppliers provide this compound as a certified reference material (CRM) or analytical reference standard, often manufactured under stringent quality standards like ISO/IEC 17025 and ISO 17034. caymanchem.combertin-bioreagent.comlabmix24.com The availability of these standards, along with their metabolites, is essential for the global forensic and clinical communities to reliably detect and report the presence of this compound and to understand its metabolic fate in the body. nih.govglpbio.com

Prevalence and Analytical Monitoring of App Chminaca in Research Contexts

Occurrence and Characterization in Seized Forensic Drug Samples

APP-CHMINACA has been identified in various forms in seized materials, primarily as a component of herbal smoking mixtures. drugsandalcohol.ie These products are often manufactured by dissolving the synthetic cannabinoid in a solvent and spraying it onto plant material, which is then dried and packaged. unodc.org Seizures have also included the compound in powder form and, less commonly, on blotter paper. drugsandalcohol.ieeuropa.eu

The initial detection of this compound in the European drug market can be traced back to at least August 2014. europa.euecddrepository.org One of the first suspected appearances was in 2015 when Belgian customs authorities intercepted a powder from China containing this compound. nih.gov Since then, its presence has been confirmed in numerous European Union member states. europa.euecddrepository.org In the United States, its re-emergence has been noted, with detections in forensic casework samples. dntb.gov.uadrugsandalcohol.ie

Forensic laboratories utilize a range of analytical techniques to identify this compound in seized samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of drug samples. unodc.org However, for novel or uncharacterized substances, additional techniques are often necessary for full analytical confirmation. bruker.com High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF) and Fourier-transform infrared spectroscopy (FTIR) are also used for structural elucidation. bruker.compolicija.si The integration of multiple analytical methods, including advanced techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS/MS), is crucial for the unambiguous identification of new psychoactive substances like this compound. bruker.com

Forensic analyses have revealed that this compound is often found in combination with other synthetic cannabinoids in seized products. drugsandalcohol.ie This co-occurrence complicates the analytical process and highlights the dynamic nature of the illicit drug market.

Table 1: Analytical Techniques for this compound Identification in Seized Samples

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Routine screening and identification of known compounds. unodc.org
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF)Provides accurate mass data for formula determination. policija.si
Fourier-Transform Infrared Spectroscopy (FTIR)Used for structural information and comparison with reference spectra. bruker.compolicija.si
Nuclear Magnetic Resonance (NMR)Advanced technique for definitive structural elucidation of new substances. bruker.com
High-Resolution Mass Spectrometry (HR-MS/MS)Provides high-resolution mass data for confident identification of unknown compounds. bruker.com

Significance of Metabolite Detection for Analytical Confirmation in Research Samples

Due to the rapid metabolism of many synthetic cannabinoids, the parent compound may only be present in biological samples for a short period or at very low concentrations. researchgate.netmdpi.com Therefore, identifying the metabolites of this compound is crucial for confirming its consumption in toxicological, clinical, and forensic investigations. researchgate.netnih.govnih.gov

In vitro and in vivo studies have been conducted to characterize the metabolic pathways of this compound. nih.govresearchgate.netnih.gov These studies, using human liver microsomes and animal models, have identified the major biotransformations the compound undergoes in the body. nih.govresearchgate.netnih.gov

The primary metabolic routes for this compound involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) moiety. researchgate.netnih.govresearchgate.net

In blood samples , both unchanged this compound and its metabolites resulting from the hydrolysis of the distal amide, along with their hydroxylated products, are the most abundant substances found. researchgate.netnih.gov

In urine samples , metabolites formed after the hydroxylation of the distal amide hydrolysis product are typically the most abundant and can be detected for a longer duration. researchgate.netnih.gov

Several key metabolites have been proposed as suitable biomarkers for confirming this compound intake. researchgate.netnih.govresearchgate.net These include the product of amide hydrolysis (M1) and its monohydroxylated counterpart (M2.1), as well as a dihydroxylated metabolite of the parent compound (M6). nih.gov The detection of these specific metabolites provides strong evidence of this compound consumption, even when the parent drug is no longer detectable. researchgate.netmdpi.com

The analytical methods used for metabolite detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), need to be highly sensitive to detect the low concentrations often present in biological matrices. drugsandalcohol.ieunb.br

Table 2: Key Metabolic Reactions of this compound

Metabolic ReactionDescriptionSignificance in DetectionReference
Amide HydrolysisThe distal amide group is hydrolyzed to a carboxylic acid.A primary metabolic pathway; the resulting metabolite is a key biomarker. researchgate.netnih.gov
CHM HydroxylationHydroxyl groups are added to the cyclohexylmethyl ring.Produces several major metabolites detectable in blood and urine. researchgate.netnih.gov
DehydrogenationFormation of a ketone on the CHM ring.A minor metabolic reaction. researchgate.net

Future Directions and Emerging Research Avenues for App Chminaca

Elucidation of Structure-Activity Relationships for Analog Development

A primary focus of ongoing research is the systematic exploration of the structure-activity relationships (SARs) of APP-CHMINACA and its derivatives. Understanding how specific structural modifications influence receptor binding and functional activity is crucial for the development of novel analogs with tailored properties, potentially for therapeutic research or as analytical standards.

Research has already established several foundational SAR principles for indazole-based synthetic cannabinoids. For instance, the indazole core, as seen in this compound, generally confers higher cannabinoid receptor affinity compared to an indole (B1671886) core structure. nih.gov The potency of these compounds is significantly influenced by the substituent at the R² position of the indazole ring. In the case of this compound, the cyclohexylmethyl group results in greater potency at both CB1 and CB2 receptors when compared to its analog APP-FUBINACA, which features a p-fluorobenzyl group at the same position. nih.gov

Furthermore, stereochemistry plays a critical role in the activity of these compounds. The (S)-enantiomer of this compound has been demonstrated to be substantially more potent at both CB1 and CB2 receptors than the (R)-enantiomer. researchgate.netnih.govotago.ac.nz This stereospecificity highlights the precise conformational requirements for optimal receptor interaction.

Future SAR studies will likely involve the synthesis and evaluation of a wider array of this compound analogs. This could include:

Modification of the Phenylalanine Moiety: Altering the amino acid residue could modulate receptor affinity and efficacy. Studies on other synthetic cannabinoids have shown that changes from a valine to a tert-leucine residue can dramatically increase potency. nih.gov

Systematic Alterations of the Cyclohexylmethyl Tail: Exploring different alkyl or cycloalkyl groups could further delineate the optimal size and lipophilicity for receptor interaction.

Core Scaffold Isomers: Investigating different linkage points or isomeric forms of the indazole core could uncover novel activity profiles.

This research will generate critical data for developing a comprehensive SAR model for this class of compounds, guiding the rational design of future molecules.

CompoundR² SubstituentCB1 Kᵢ (nM)CB2 Kᵢ (nM)
This compound Cyclohexylmethyl9.814.39
APP-FUBINACA p-Fluorobenzyl~50~50
MA-CHMINACA Cyclohexylmethyl0.339-
FUB-AMB p-Fluorobenzyl0.387-

This table presents a comparison of receptor binding affinities (Kᵢ) for this compound and related analogs, illustrating the impact of the R² substituent on potency. Data sourced from nih.gov.

Advanced Computational Modeling and Cheminformatics Applications

Computational chemistry and cheminformatics are becoming indispensable tools for accelerating research into synthetic cannabinoids. For this compound, these methods offer a pathway to predict the properties of novel analogs and to understand the molecular intricacies of its receptor interactions without the immediate need for extensive synthesis and in vitro testing.

Molecular docking studies have been successfully used to investigate the binding modes of structurally related indazole carboxamide cannabinoids, such as MDMB-FUBINACA, within the crystal structure of the human CB1 receptor. nih.gov These models reveal plausible interactions, showing how the ligand fits into the receptor's binding pocket, often in a manner similar to co-crystallized THC derivatives. nih.gov Similar in silico approaches can be applied to this compound to:

Predict Binding Affinities: Develop quantitative structure-activity relationship (QSAR) models to forecast the CB1/CB2 receptor affinity of hypothetical analogs.

Analyze Binding Poses: Visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the this compound-receptor complex. This can explain the observed differences in potency between enantiomers and analogs. nih.govotago.ac.nz

Virtual Screening: Screen large virtual libraries of potential this compound analogs to prioritize candidates for synthesis with desired pharmacological profiles.

Cheminformatics tools, integrated with advanced analytical techniques, also play a role in structural confirmation and data analysis. researchgate.netcore.ac.uk By combining experimental data from mass spectrometry with computational fragmentation models, researchers can increase confidence in the identification of novel metabolites and analogs in complex matrices. Docking studies have also been employed to investigate the binding of synthetic cannabinoids to other proteins, such as human serum albumin (HSA), which can influence their pharmacokinetic properties. mdpi.com

Innovative Methodologies for Comprehensive Detection and Characterization

The rapid metabolism of synthetic cannabinoids like this compound presents a significant challenge for their detection in forensic and clinical toxicology. ekb.eg Consequently, a major research thrust is the development of more sensitive and comprehensive analytical methodologies that target not only the parent compound but also its key metabolites.

In vitro studies using human liver microsomes and in vivo animal models have been instrumental in characterizing the metabolic fate of this compound. researchgate.netnih.gov These studies have identified two primary metabolic routes:

Amide Hydrolysis: The main pathway involves the hydrolysis of the terminal amide group to form a carboxylic acid metabolite (M1). researchgate.netoup.com

Oxidative Metabolism: This is followed by hydroxylation at various positions on the cyclohexylmethyl (CHM) ring. researchgate.netnih.govoup.com A secondary, minor pathway involves direct hydroxylation of the parent compound. nih.gov

The identification of these biotransformation products is crucial, as metabolites are often more abundant and persist longer in biological samples like urine than the parent drug. nih.govresearchgate.net Metabolites formed by amide hydrolysis and subsequent hydroxylation are considered the most suitable markers for confirming this compound intake. nih.govoup.comresearchgate.net

Future research in this area will focus on:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like LC-QTOF-MS allows for non-targeted screening, enabling the detection of both expected metabolites and novel, unanticipated analogs without the need for pre-existing reference standards. researchgate.netnih.gov This is critical for keeping pace with the evolving landscape of new psychoactive substances.

Integrated Analytical Approaches: Combining multiple orthogonal techniques such as gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) provides a powerful workflow for the unambiguous structural elucidation of unknown substances related to this compound. bruker.combruker.com

Activity-Based Assays: These innovative methods, which utilize stable cannabinoid receptor reporter systems, detect the presence of cannabinoid agonists based on their biological effect rather than their chemical structure alone. acs.org This approach can identify consumption even if the specific parent compound or its metabolites are unknown or fall below the limits of detection of traditional targeted assays.

Matrix-Specific Methodologies: Optimizing detection methods for different biological matrices, such as blood, urine, and hair, is essential. researchgate.netnih.gov While blood and oral fluid are suitable for detecting parent compounds, urine is better for longer-term metabolite detection, and hair analysis can provide a retrospective window of consumption. researchgate.netnih.gov

Metabolite IDBiotransformationRecommended Marker
M1 Amide hydrolysisYes (Blood)
M2.1 Amide hydrolysis + MonohydroxylationYes
M4 Metabolites Amide hydrolysis + HydroxylationYes (Urine)
M6 DihydroxylationYes

This table summarizes the major metabolites of this compound identified in in vitro studies and their recommendation as analytical markers. Data sourced from researchgate.netnih.govoup.com.

Exploration of Molecular Interactions Beyond Primary Cannabinoid Receptors in Controlled Systems

While the primary molecular targets of this compound are the CB1 and CB2 receptors, there is a growing recognition that synthetic cannabinoids may interact with other receptor systems, potentially contributing to their complex pharmacological profiles. nih.gov Research into these "off-target" interactions is still in its nascent stages but represents a critical frontier for understanding the full spectrum of activity of these compounds.

Studies on structurally similar synthetic cannabinoids have provided clues. For example, some indazole derivatives have been found to act as antagonists at the orphan G protein-coupled receptors GPR18 and GPR55. researchgate.netnih.gov Specifically, MO-CHMINACA and MDMB-CHMINACA have been identified as GPR55 antagonists. nih.gov The broader class of synthetic cannabinoids has also been anecdotally linked to effects on serotonergic, dopaminergic, and other neurotransmitter systems, although rigorous, controlled studies are often lacking. otago.ac.nz

Future research directions for this compound in controlled laboratory systems should include:

Broad Receptor Screening: Systematically screening this compound and its primary metabolites against a wide panel of G protein-coupled receptors, ion channels, and transporters to identify any significant off-target interactions.

Functional Characterization of Off-Target Activity: For any identified interactions, conducting functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these non-cannabinoid receptors.

Investigation in Cellular and Tissue Models: Exploring the downstream cellular consequences of any identified off-target interactions in relevant in vitro models to understand their potential physiological significance.

This line of inquiry is essential for building a complete pharmacological profile of this compound, moving beyond the assumption that all its effects are mediated solely through CB1 and CB2 receptor activation. ekb.eg

Q & A

Q. What are the structural characteristics and pharmacological classification of APP-CHMINACA?

this compound is an indole carboxamide synthetic cannabinoid characterized by a fluorinated pentyl side chain and a carboxamide linker. Pharmacologically, it acts as a potent agonist of CB1 and CB2 receptors, with enantiomer-specific activity differences. Structural analysis typically employs techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) .

Q. What methodologies are standard for elucidating the metabolic profile of this compound?

In vitro metabolic studies commonly use human liver microsomes (HLM) incubated with the parent compound, followed by ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for metabolite identification. This approach detects phase I (e.g., hydroxylation, dehydrogenation) and phase II (e.g., glucuronidation) metabolites, with product ion spectra and accurate mass analysis critical for structural confirmation .

Q. How do enantiomeric differences impact this compound’s receptor activation?

(S)-APP-CHMINACA exhibits significantly higher potency at CB1 receptors (EC₅₀ = 9.72 × 10⁻⁹ M) compared to its (R)-enantiomer (EC₅₀ = 1.3 × 10⁻⁶ M). However, both enantiomers show comparable CB2 receptor activation, suggesting chirality-dependent selectivity for CB1. Experimental validation involves chiral separation via liquid chromatography and functional assays like [³⁵S]GTPγS binding .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

UHPLC-QTOF-MS is preferred for its high sensitivity and resolution. Stability and recovery studies in serum/plasma require validation parameters (e.g., precision, matrix effects) per FDA guidelines. Complementary methods include gas chromatography-infrared spectroscopy (GC-IR) for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in this compound’s receptor activity data?

Contradictions arise from enantiomeric impurities and assay variability. Solutions include:

  • Chiral purity validation : Ensure enantiomer separation (e.g., LC–HR-MS) to avoid cross-contamination.
  • Dose-response standardization : Use consistent agonist concentration ranges across assays.
  • Receptor specificity controls : Include selective CB1/CB2 antagonists (e.g., SR141716A for CB1) to confirm target engagement .

Q. What strategies optimize in vitro metabolic studies for detecting low-abundance metabolites?

  • Extended incubation times : Monitor metabolite formation kinetics to capture stable intermediates.
  • Collision energy ramping : Adjust MS/MS parameters to fragment both parent and metabolite ions.
  • Isotopic labeling : Use deuterated analogs to trace metabolic pathways .

Q. How should researchers reconcile discrepancies between in vitro and in vivo metabolic data for this compound?

In vitro models (e.g., HLM) lack systemic factors like renal excretion. To address this:

  • Cross-validate with in vivo samples : Compare HLM results with human hepatocyte incubations or urine samples from clinical cases.
  • Quantitative metabolite profiling : Use stable isotope dilution to measure absolute concentrations .

Q. What ethical and data management considerations apply to studies involving synthetic cannabinoids like this compound?

  • Data anonymization : Remove identifiers from clinical samples to comply with GDPR.
  • Secure storage : Encrypt datasets containing sensitive pharmacological profiles.
  • Reproducibility protocols : Share raw spectra and assay conditions via repositories like Zenodo .

Q. How do stability challenges in biological matrices affect this compound quantification, and how can they be mitigated?

this compound degrades in plasma under prolonged storage. Mitigation strategies include:

  • Immediate freezing : Store samples at −80°C post-collection.
  • Antioxidant additives : Use ascorbic acid to prevent oxidative degradation.
  • Short-term stability assays : Validate recovery rates within 24–72 hours .

Q. What computational tools assist in predicting this compound’s structure-activity relationships (SAR)?

Molecular docking software (e.g., AutoDock Vina) models ligand-receptor interactions, predicting binding affinities for CB1/CB2. Pair with density functional theory (DFT) to analyze electronic properties influencing agonist potency .

Methodological Resources

  • Metabolic Pathway Mapping : Use the Kyoto Encyclopedia of Genes and Genomes (KEGG) to cross-reference detected metabolites with known enzymatic pathways .
  • Chiral Separation Protocols : Refer to the CHIRBASE database for optimized LC conditions for synthetic cannabinoids .
  • Data Repositories : Upload spectra to MassIVE for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.